methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzoate core substituted with a pyrazole moiety and a hydroxyphenyl group. Its chemical formula is C16H18N2O4, and it features functional groups that may influence its biological properties.
Synthesis
Synthesis typically involves multiple steps, including:
- Formation of the pyrazole ring.
- Introduction of the hydroxy and methylallyloxy substituents.
- Esterification to yield the final product.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives with similar structural motifs have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).
A structure-activity relationship (SAR) study demonstrated that specific modifications to the compound's structure could enhance its antiviral potency. For example, substituents at the R1 position significantly affected the anti-HCV activity, where lipophilic groups tended to improve efficacy while maintaining low cytotoxicity levels .
Compound | EC50 (μM) | SI (Selectivity Index) | Activity |
---|---|---|---|
Compound 18 | 0.044 | 154 | High anti-HCV activity |
Compound 14 | 1.5 | >20 | Moderate anti-HCV activity |
Compound 19 | 0.09 | >20 | High anti-HCV activity |
Anti-Cancer Activity
The compound has also been investigated for its potential anti-cancer properties. It is believed to act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, which plays a critical role in cancer cell survival.
Studies have shown that HSP90 inhibitors can induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like this compound .
Case Studies
- Antiviral Efficacy : A study explored the antiviral effects of various biaryl amides, revealing that modifications similar to those found in this compound resulted in significant inhibition of HCV replication .
- Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound inhibited HSP90 with IC50 values in the range of 2–6 μM, leading to reduced viability of breast cancer cells without significant toxicity to normal tissues .
特性
IUPAC Name |
methyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13(2)12-27-16-8-9-17(18(24)10-16)20-19(11-22-23-20)28-15-6-4-14(5-7-15)21(25)26-3/h4-11,24H,1,12H2,2-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWQUMIDVWHMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。